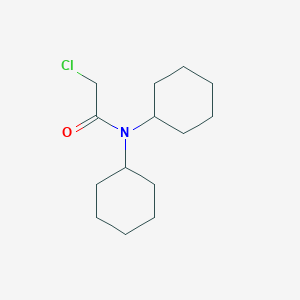

2-chloro-N,N-dicyclohexylacetamide

Description

Significance of 2-Chloro-N,N-dicyclohexylacetamide as a Versatile Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the reactivity of the carbon-chlorine bond. This feature allows for nucleophilic substitution reactions, enabling the introduction of the dicyclohexylacetamido moiety into a wide range of molecular scaffolds. N-substituted-2-chloroacetamides, in general, are precursors for the synthesis of various derivatives, including (quinolin-8-yl-oxy)acetamide and 2,5-piperazinedione. researchgate.net

The synthesis of this compound itself is a straightforward process, typically involving the reaction of dicyclohexylamine (B1670486) with chloroacetyl chloride. researchgate.net This accessibility further enhances its appeal as an intermediate in synthetic chemistry.

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Reaction Conditions |

| Dicyclohexylamine, Chloroacetyl chloride | Triethylamine (B128534) | Benzene (B151609) | Ice bath cooling, followed by stirring at room temperature for 5 hours |

This interactive table summarizes the synthesis of this compound as described in the literature. researchgate.net

Foundational Structural Features of this compound Driving Chemical Reactivity

The chemical behavior of this compound is largely dictated by its molecular architecture. The key structural elements include the electrophilic chloroacetyl group and the sterically demanding dicyclohexylamino moiety. The reactivity of N-aryl 2-chloroacetamides is primarily due to the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net This reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon susceptible to nucleophilic attack.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H24ClNO |

| Molecular Weight | 257.80 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2567-50-2 |

| Melting Point | 114-115 °C |

| Boiling Point | 377.2 °C at 760 mmHg |

| Density | 1.08 g/cm³ |

This interactive table provides key physicochemical properties of this compound. sigmaaldrich.com

Historical Trajectory and Evolution of Chloroacetamide Chemistry Relevant to Modern Applications of this compound

The broader class of chloroacetamide compounds has a significant history, particularly in the development of herbicides. cambridge.orgcambridge.org The exploration of chloroacetamides for agricultural applications began in the early 1950s, with a focus on finding herbicides effective against grasses. cambridge.org This research led to the discovery that N,N-disubstituted chloroacetamides exhibited potent pre-emergence herbicidal activity. cambridge.org

The first commercial chloroacetamide herbicide, CDAA (N,N-diallyl-2-chloroacetamide), was introduced in 1956 and represented a major advancement in chemical weed control for crops like corn and soybeans. cambridge.org The success of early chloroacetamide herbicides spurred further research into this class of compounds, leading to the development of numerous analogues with improved efficacy and crop safety. This extensive body of research into the synthesis and activity of various N-substituted chloroacetamides has laid a crucial foundation for the contemporary understanding and application of compounds like this compound in various fields of chemical synthesis. researchgate.net The established reactivity patterns and synthetic methodologies developed for herbicidal chloroacetamides are directly relevant to the use of this compound as a versatile chemical intermediate today.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-dicyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBSJQHEFLROIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278589 | |

| Record name | 2-chloro-N,N-dicyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-50-2 | |

| Record name | 2567-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N,N-dicyclohexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N,N-dicyclohexyl-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 2 Chloro N,n Dicyclohexylacetamide

Direct Amidation Strategies for the Synthesis of 2-Chloro-N,N-dicyclohexylacetamide

Direct amidation stands as a primary and widely employed method for synthesizing this compound. This approach involves the direct coupling of a dicyclohexylamine (B1670486) with a chloroacetylating agent.

Condensation Reactions Utilizing Chloroacetyl Chloride and Dicyclohexylamine

A principal method for the synthesis of this compound is the condensation reaction between dicyclohexylamine and chloroacetyl chloride. researchgate.net This reaction is a specific example of the more general Schotten-Baumann reaction conditions, where an amine is acylated by an acyl chloride.

In a typical procedure, dicyclohexylamine is dissolved in a suitable solvent, and chloroacetyl chloride is added, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net The selection of the solvent and base is crucial for optimizing the reaction yield and purity of the product.

A general procedure for the synthesis of N-substituted chloroacetamides involves dissolving the amine in a solvent like acetonitrile (B52724) and adding the acyl halide dropwise at a controlled temperature, typically around 15°C. chemicalbook.com The reaction is then stirred at room temperature for a couple of hours. chemicalbook.com The workup procedure usually involves dilution with an organic solvent like ethyl acetate, followed by washing with aqueous acid and then a base to remove unreacted starting materials and byproducts. chemicalbook.com

For the synthesis of a related compound, 2-chloro-N,N-di(2-ethylhexyl)acetamide (CDEHAA), di(2-ethylhexyl)amine and triethylamine (B128534) are dissolved in dichloromethane (B109758), and chloroacetyl chloride is added slowly. researchgate.net The mixture is then stirred for several hours at room temperature. researchgate.net This method can be adapted for the synthesis of this compound by substituting di(2-ethylhexyl)amine with dicyclohexylamine.

Optimized General Amidation Procedures for N,N-Disubstituted Chloroacetamides

General amidation procedures have been optimized to enhance the synthesis of N,N-disubstituted chloroacetamides, including this compound. These optimizations often focus on improving yields, simplifying purification processes, and utilizing more environmentally benign reagents.

One common strategy involves the use of a tertiary amine base, such as triethylamine, to act as a scavenger for the HCl generated during the reaction between the amine and chloroacetyl chloride. researchgate.netresearchgate.net This prevents the protonation of the starting amine, which would render it unreactive. The reaction is typically carried out in an inert aprotic solvent like dichloromethane or acetonitrile to avoid side reactions. researchgate.netresearchgate.net

Another approach involves a two-phase system, for instance, using water and dichloromethane, where the HCl byproduct is neutralized by an aqueous base like sodium hydroxide. researchgate.net This method can simplify the workup process. The choice of solvent can also be critical; for example, acetonitrile is used in some general procedures for synthesizing N-substituted chloroacetamides. chemicalbook.com

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. This involves studying the roles of various reagents and solvents and conducting kinetic analyses to determine the reaction pathways.

Investigating the Role of Ancillary Reagents and Solvents on Reaction Efficiency

The efficiency of the synthesis of this compound is significantly influenced by the choice of ancillary reagents and solvents.

Ancillary Reagents:

Bases: The presence of a base is crucial to neutralize the hydrochloric acid formed during the reaction. Tertiary amines like triethylamine are commonly used for this purpose. researchgate.net The base prevents the protonation of the dicyclohexylamine, ensuring its availability for nucleophilic attack on the chloroacetyl chloride. An excess of the amine reactant can also serve as the base. researchgate.net

Catalysts: While not always necessary for the reaction between a highly reactive acyl chloride and an amine, certain catalysts can be employed in less reactive systems. For Friedel-Crafts acylation reactions using chloroacetyl chloride, Lewis acids like aluminum chloride are often used, though they can form strong complexes with the ketone product. niscpr.res.in

Solvents:

Aprotic Solvents: Solvents like dichloromethane researchgate.net, acetonitrile chemicalbook.com, and diethyl ether are frequently used. These solvents are inert under the reaction conditions and effectively dissolve the reactants.

Two-Phase Systems: The use of a two-phase system, such as water and dichloromethane, allows for the in-situ neutralization of the HCl byproduct by an aqueous base, which can simplify the purification process. researchgate.net

Solvent Effects on Reactivity: The polarity and nature of the solvent can influence the reaction rate and the stability of intermediates.

The following table summarizes the roles of common ancillary reagents and solvents in the synthesis of chloroacetamides:

| Reagent/Solvent | Role | Reference |

| Triethylamine | Base to neutralize HCl | researchgate.net |

| Sodium Hydroxide | Base in two-phase systems | researchgate.net |

| Dichloromethane | Inert aprotic solvent | researchgate.net |

| Acetonitrile | Inert aprotic solvent | chemicalbook.com |

Kinetic Studies and Mechanistic Pathways of Amide Bond Formation

The formation of the amide bond in the synthesis of this compound from dicyclohexylamine and chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dicyclohexylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, such as triethylamine or another molecule of dicyclohexylamine, removes a proton from the nitrogen atom, yielding the final product, this compound, and the corresponding ammonium (B1175870) salt.

Kinetic studies of similar amide bond formations have shown that the reaction rate is dependent on the concentrations of both the amine and the acyl chloride. The reactivity of the acyl chloride is significantly higher than that of other carboxylic acid derivatives like esters or anhydrides, which is why the reaction often proceeds rapidly at or below room temperature. umass.edu The electronic properties of the reactants play a crucial role; the electron-withdrawing chlorine and oxygen atoms in chloroacetyl chloride enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. umass.edu

Advanced Synthetic Routes to Chloroacetamide Derivatives and Related Compounds

Beyond direct amidation, other synthetic strategies have been developed for the preparation of chloroacetamide derivatives and related structures. These advanced routes can offer advantages in terms of substrate scope, functional group tolerance, and the introduction of molecular diversity.

One such advanced method is the C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. arkat-usa.org This reaction allows for the synthesis of novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides. arkat-usa.org While not a direct route to this compound, this methodology highlights the versatility of the chloroacetamide moiety as a building block in more complex molecular architectures. arkat-usa.org

Another approach involves the synthesis of N-substituted chloroacetamides through the reaction of corresponding amines with chloroacetyl chloride in the presence of triethylamine in dry dichloromethane. researchgate.net This method has been used to prepare a variety of N-aryl 2-chloroacetamides. researchgate.net

Furthermore, the synthesis of related compounds, such as 2-chloro-N,N,N-trialkylethanaminium salts, has been achieved through the alkylation of 2-chloro-N,N-dialkylethanamines. semanticscholar.org This demonstrates the reactivity of the nitrogen atom in chloroacetamide-like structures for further functionalization.

The development of biocatalytic methods for amide bond formation is also an emerging area. rsc.org While not specifically reported for this compound, enzyme-catalyzed reactions offer a green and sustainable alternative to traditional chemical methods. rsc.org

C-Amidoalkylation Approaches for Diverse Chloroacetamide Scaffolds

A notable synthetic route for preparing functionalized chloroacetamide derivatives involves the C-amidoalkylation of aromatic compounds. umich.eduarkat-usa.org This method utilizes N-(2,2,2-trichloro-1-hydroxyethyl)amides, which are readily synthesized from chloral (B1216628) or chloral hydrate (B1144303) and various amides, as amidoalkylating agents. umich.eduarkat-usa.org

A specific approach has been developed for the synthesis of novel 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides based on the C-amidoalkylation of aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. umich.eduresearchgate.net This reaction typically occurs in the presence of concentrated sulfuric acid, which activates the N-(2,2,2-trichloro-1-hydroxyethyl)amide for electrophilic attack on an aromatic ring. arkat-usa.org The reaction has been successfully applied to a range of aromatic compounds, including benzene (B151609), toluene, phenol, anisole, and naphthalene. arkat-usa.org The use of a mixture of sulfuric acid (H₂SO₄) with phosphorus pentoxide (P₄O₁₀) has been shown to achieve the highest yields. arkat-usa.org This pathway is significant as it creates a new carbon-carbon bond, directly attaching a chloroacetamide moiety to an aromatic scaffold. umich.edu The resulting products, functionalized chloroacetamide derivatives, are valuable as reagents for heterocyclic chemistry and as potentially biologically active compounds. umich.eduarkat-usa.org

Table 1: C-Amidoalkylation of Aromatics with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide arkat-usa.org

| Aromatic Substrate | Product Number | Reaction Time (h) | Melting Point (°C) |

|---|---|---|---|

| Toluene (4-MeC₆H₄) | 2a | 2.5 | 122-123 |

| Benzene (Ph) | 2b | 2.5 | 130-131 |

| Phenol (4-HOC₆H₄) | 2c | 2.5 | 115-116 |

| Anisole (4-MeOC₆H₄) | 2d | 2.5 | 85-86 |

| Naphthalene (1-naphthyl) | 2f | 3.0 | 127-128 |

Synthesis of N-Aryl Chloroacetamide Analogues via Chloroacetylation

The most common and direct method for the synthesis of N-substituted chloroacetamides is the chloroacetylation of a primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). wikipedia.org

This method has been widely described for the synthesis of various N-aryl 2-chloroacetamides. researchgate.net The general procedure involves treating the corresponding aryl amine with chloroacetyl chloride, often in a suitable solvent like dimethylformamide, at room temperature. researchgate.netijpsr.info The reaction is typically monitored by thin-layer chromatography to completion. ijpsr.info This approach is highly versatile due to the wide availability of substituted aryl amines, allowing for the creation of a large library of N-aryl chloroacetamide analogues. researchgate.net

Following this established principle, the synthesis of the title compound, This compound , would be achieved by the reaction of dicyclohexylamine with chloroacetyl chloride. Dicyclohexylamine, a secondary amine, acts as the nucleophile. wikipedia.org The reaction would proceed via the acylation mechanism, likely in the presence of a base to neutralize the HCl byproduct, or by using an excess of the dicyclohexylamine reactant.

Table 2: Examples of N-Substituted Chloroacetamides Synthesized via Chloroacetylation

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| o-Methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62 | 40-42 | ijpsr.info |

| p-Methoxy aniline | 2-chloro-N-(4-methoxyphenyl)acetamide | - | 136-138 | ijpsr.info |

| 2-Naphthylamine | 2-chloro-N-(naphthalen-2-yl)acetamide | - | - | ijpsr.info |

| Aniline | 2-Chloro-N-phenylacetamide | 81 | - | chemicalbook.com |

Formation of General Chloroacetamides from Ester Precursors

An alternative pathway to chloroacetamides involves the aminolysis of chloroacetic acid esters. orgsyn.orggoogle.com This method is particularly useful for the preparation of the parent compound, chloroacetamide, where the amide nitrogen is unsubstituted. orgsyn.org The reaction typically involves treating a lower alkyl ester of monochloroacetic acid, such as ethyl chloroacetate (B1199739) or methyl chloroacetate, with ammonia (B1221849). orgsyn.orggoogle.com

In a common laboratory preparation, ethyl chloroacetate is reacted with a chilled aqueous solution of ammonia. orgsyn.org The reaction mixture is kept at a low temperature (0-5 °C) to minimize side reactions, particularly the substitution of the chlorine atom. orgsyn.org The chloroacetamide product, being poorly soluble in cold water, precipitates from the reaction mixture and can be collected by filtration. orgsyn.orgyoutube.com Yields for this method are generally high, often in the range of 78-84%. orgsyn.org

A variation of this process utilizes anhydrous ammonia instead of an aqueous solution. google.com Passing gaseous ammonia through the liquid chloroacetic acid ester, while maintaining a temperature between -10 and 20 °C, can produce chloroacetamide in high yield with negligible formation of by-products like ammonium chloride. google.com This method avoids the introduction of significant amounts of water, which can simplify the isolation and purification of the final product. google.com

Chemical Reactivity and Derivatization Strategies for 2 Chloro N,n Dicyclohexylacetamide

Nucleophilic Substitution at the α-Chloro Position

The core reactivity of 2-chloro-N,N-dicyclohexylacetamide stems from the susceptibility of the α-chloro position to attack by various nucleophiles. researchgate.net This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step. utexas.edulibretexts.org The chemical reactivity of N-aryl 2-chloroacetamides, a related class of compounds, is characterized by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net

Reactivity with Oxygen-Centered Nucleophiles

This compound is expected to react with various oxygen-centered nucleophiles. These reactions involve the displacement of the chloride ion to form a new carbon-oxygen bond. For example, reaction with phenoxides can yield ether-linked acetamide (B32628) derivatives. researchgate.net While specific studies on the dicyclohexyl derivative are not prevalent, the general reactivity pattern of N-substituted chloroacetamides suggests that alkoxides, carboxylates, and phenoxides serve as effective nucleophiles in this transformation.

Table 1: Representative Nucleophilic Substitution with O-Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium ethoxide | 2-ethoxy-N,N-dicyclohexylacetamide |

| Phenoxide | Sodium phenoxide | 2-phenoxy-N,N-dicyclohexylacetamide |

Reactivity with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as primary and secondary amines, readily react with the α-chloro position of acetamides to form α-amino acetamide derivatives. researchgate.net This alkylation reaction is a fundamental method for forming carbon-nitrogen bonds. The reaction of this compound with various amines would lead to the corresponding N-substituted glycine dicyclohexylamide derivatives. This reactivity is crucial for building more complex molecules, including precursors for heterocyclic synthesis.

Table 2: Representative Nucleophilic Substitution with N-Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Aniline | 2-(phenylamino)-N,N-dicyclohexylacetamide |

| Secondary Amine | Piperidine | 2-(piperidin-1-yl)-N,N-dicyclohexylacetamide |

Reactivity with Sulfur-Centered Nucleophiles

Sulfur-based nucleophiles are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. msu.edulibretexts.org Thiolates, derived from thiols, are excellent nucleophiles that can efficiently displace the chlorine atom from this compound to form α-thioether derivatives. researchgate.net This reaction is often high-yielding and serves as a key step in the synthesis of various sulfur-containing compounds, including heterocyclic systems like thiophenes and thiazolidinones. semanticscholar.org

Table 3: Representative Nucleophilic Substitution with S-Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiolate | Sodium thiophenoxide | 2-(phenylthio)-N,N-dicyclohexylacetamide |

| Thiourea | Thiourea | Isothiouronium salt intermediate |

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

A significant application of the reactivity of 2-chloroacetamides is their use as precursors for the synthesis of heterocyclic compounds. researchgate.net These syntheses often involve an initial nucleophilic substitution at the α-chloro position, followed by an intramolecular cyclization step. This strategy allows for the construction of a wide variety of ring systems with potential applications in medicinal and materials chemistry.

Formation of Imidazole and Pyrrole Architectures

The framework of this compound can be incorporated into five-membered nitrogen-containing heterocycles like imidazoles and pyrroles.

Pyrrole Synthesis: The synthesis of pyrroles often follows pathways like the Knorr or Paal-Knorr synthesis. pharmaguideline.comwikipedia.org A derivative of this compound, formed via nucleophilic substitution, could be elaborated into a 1,4-dicarbonyl compound or an α-amino ketone, which are key intermediates for these cyclization reactions. pharmaguideline.com The reaction of N-substituted chloroacetamides can be tailored to produce precursors that undergo intramolecular cyclization to yield pyrrole systems. researchgate.net

Synthesis of Thiazolidine-4-one and Thiophene Derivatives

Sulfur-containing heterocycles are also readily accessible from 2-chloroacetamide precursors.

Thiazolidine-4-one Synthesis: The formation of the thiazolidin-4-one ring is a well-established reaction of α-haloacetamides. A common synthetic route involves the reaction of a 2-chloroacetamide derivative with a sulfur nucleophile like thiourea or a thioamide. Another prominent method is the cyclocondensation of a Schiff base with mercaptoacetic acid. scispace.com In the context of this compound, it could react with a suitable thioamide to directly form a thiazolidinone ring. researchgate.net

Thiophene Synthesis: Thiophene derivatives can be prepared using methods such as the Gewald synthesis, which typically involves the reaction of an α-cyano ketone with an aldehyde or ketone and elemental sulfur. derpharmachemica.com Alternatively, 2-chloroacetamides can be used to alkylate sulfur-containing substrates, which then undergo intramolecular cyclization to form the thiophene ring. impactfactor.org For instance, the reaction of 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile derivatives is a known route to fused thiophene systems, highlighting a potential pathway for derivatization. semanticscholar.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-ethoxy-N,N-dicyclohexylacetamide |

| 2-phenoxy-N,N-dicyclohexylacetamide |

| 2-acetoxy-N,N-dicyclohexylacetamide |

| 2-(phenylamino)-N,N-dicyclohexylacetamide |

| 2-(piperidin-1-yl)-N,N-dicyclohexylacetamide |

| 2-azido-N,N-dicyclohexylacetamide |

| 2-(phenylthio)-N,N-dicyclohexylacetamide |

| Sodium ethoxide |

| Sodium phenoxide |

| Sodium acetate |

| Aniline |

| Piperidine |

| Sodium azide |

| Sodium thiophenoxide |

| Thiourea |

| Ethyl thioglycolate |

| Mercaptoacetic acid |

| Ethylenediamine |

Derivatization and Functionalization of the N,N-Dicyclohexylacetamide Scaffold

The modification of the N,N-dicyclohexylacetamide structure is a key strategy for tailoring its chemical and physical properties. These modifications can be broadly categorized into the introduction of diverse functional groups to study structure-property relationships and site-selective modifications for the design of specific analogs.

Introduction of Diverse Functional Groups for Structure-Property Relationship Studies

The introduction of a variety of functional groups onto the N,N-dicyclohexylacetamide scaffold allows for a systematic investigation of structure-property relationships. The primary site for such modifications is the α-carbon of the acetamide group, owing to the reactivity of the chlorine atom as a good leaving group in nucleophilic substitution reactions.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous α-chloroacetamides provides a framework for potential derivatization strategies. For instance, the chlorine atom can be displaced by a range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functionalities. These reactions would lead to a diverse library of N,N-dicyclohexylacetamide derivatives with modified electronic and steric properties.

The general reaction scheme for the nucleophilic substitution at the α-carbon is as follows:

Cl-CH2-C(=O)N(C6H11)2 + Nu- → Nu-CH2-C(=O)N(C6H11)2 + Cl-

(where Nu- represents a nucleophile)

Systematic variations of the nucleophile would allow for the fine-tuning of properties such as solubility, polarity, and biological activity. For example, the introduction of hydrophilic groups could enhance water solubility, while the incorporation of aromatic or heterocyclic moieties could introduce specific electronic or biological activities. The bulky dicyclohexyl groups are expected to influence the reaction rates and the properties of the resulting derivatives due to steric hindrance.

A representative, though not exhaustive, list of potential functional groups that could be introduced and the corresponding changes in properties is presented in the interactive table below.

| Nucleophile (Nu-) | Introduced Functional Group | Potential Impact on Properties |

| R-NH2 (Amine) | Amino group (-NHR) | Increased basicity, potential for hydrogen bonding |

| R-SH (Thiol) | Thioether group (-SR) | Increased nucleophilicity, potential for metal coordination |

| R-OH (Alcohol) | Ether group (-OR) | Altered polarity and solubility |

| N3- (Azide) | Azido group (-N3) | Precursor for click chemistry and other transformations |

| CN- (Cyanide) | Cyano group (-CN) | Increased polarity, precursor for carboxylic acids and amines |

Site-Selective Modifications and Analog Design

Site-selective modifications of the N,N-dicyclohexylacetamide scaffold offer a more controlled approach to analog design. Beyond the α-carbon, the cyclohexyl rings present potential sites for functionalization, although this is generally more challenging due to the lower reactivity of C-H bonds.

The design of analogs could also involve modifications to the amide bond itself, though this would require a more complex synthetic route starting from a different amine precursor. The systematic variation of the N-alkyl or N-aryl groups in related acetamide structures has been a common strategy in medicinal chemistry to optimize biological activity.

Role of Dicyclohexylamide in Specific Chemical Transformations

The N,N-dicyclohexylamide group is not merely a passive component of the molecule; it plays a crucial and active role in a variety of chemical transformations. Its steric bulk and electronic properties influence the reactivity of the adjacent chloroacetyl group and enable unique chemical behaviors, particularly in the context of its corresponding lithium amide.

Generation and Reactivity of Lithium Dicyclohexylamide (LiNCy2)

Lithium dicyclohexylamide (LiNCy2) is a strong, sterically hindered, non-nucleophilic base that can be generated by the deprotonation of dicyclohexylamine (B1670486) with an organolithium reagent, such as n-butyllithium. While not directly derived from this compound, the study of LiNCy2 provides critical insights into the chemical behavior of the dicyclohexylamide moiety.

The generation of LiNCy2 is typically achieved as follows:

(C6H11)2NH + n-BuLi → (C6H11)2NLi + C4H10

Due to its significant steric bulk, LiNCy2 is highly selective in proton abstraction, favoring less sterically hindered protons. This property makes it a valuable reagent in organic synthesis for the regioselective formation of enolates and other carbanionic species.

Participation in Transition-Metal-Free Reactions and Carbene-like Intermediates

Recent research has highlighted the remarkable ability of lithium dicyclohexylamide (LiNCy2) to participate in transition-metal-free reactions, particularly in the activation of small molecules like carbon monoxide (CO). nih.gov Studies have shown that LiNCy2 can react with CO to generate transient intermediates with carbene-like character. nih.gov

This reactivity is a departure from the traditional role of lithium amides as simple bases. The reaction of LiNCy2 with CO is proposed to proceed through the formation of a lithium aminocarbonyl species, which can then undergo further transformations. These carbene-like intermediates are capable of effecting C-C and C-H bond formations, mimicking the fundamental steps of the Fischer-Tropsch process but without the need for a transition metal catalyst. nih.gov

The proposed mechanism involves the initial reaction of the amide with CO to form a carbene-type intermediate. This intermediate can then react with H2 to afford formamide derivatives or with another molecule of CO to lead to C-C bond formation and the generation of a C2-carbene-type species. nih.gov Computational studies support the thermodynamic accessibility of these reaction pathways. nih.gov

This discovery opens up new avenues for the use of readily available main-group compounds in catalysis and challenges the conventional understanding of the reactivity of lithium amides. The bulky dicyclohexyl groups are crucial for stabilizing the reactive intermediates and influencing the reaction pathways.

Advanced Spectroscopic and Spectrometric Characterization of 2 Chloro N,n Dicyclohexylacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-chloro-N,N-dicyclohexylacetamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework and deduce the connectivity of atoms within the molecule.

The ¹H and ¹³C NMR spectra provide foundational information for structural assignment. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of chemically non-equivalent atoms. docbrown.infodocbrown.info

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the chloroacetyl group and the dicyclohexyl groups. The methylene protons adjacent to the chlorine atom (Cl-CH₂-) would appear as a singlet at a downfield chemical shift due to the electron-withdrawing effect of the halogen. The protons on the two cyclohexyl rings would produce a series of complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information. Due to the molecule's symmetry, the two cyclohexyl groups are chemically equivalent, which simplifies the spectrum. Key resonances would include the carbonyl carbon (C=O) at a significantly downfield position, the carbon of the chloroacetyl group (Cl-CH₂-), and distinct signals for the carbons of the cyclohexyl rings. The carbon atom bonded to the nitrogen would be distinguishable from the other ring carbons. The electron-withdrawing chlorine atom causes the adjacent carbon to shift downfield. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Cl-CH₂-C=O | CH₂ | Singlet, ~4.0-4.2 | ~40-45 |

| Cl-CH₂-C=O | C=O | - | ~165-170 |

| N-CH (Cyclohexyl) | CH | Multiplet | ~50-60 |

Note: Predicted values are based on general principles and data from similar structures like dicyclohexylamine (B1670486) and various N-substituted acetamides. chemicalbook.comchemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms (³J-coupling). For this compound, COSY would be crucial for tracing the spin systems within the cyclohexyl rings, confirming the connectivity from the N-CH proton to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. HSQC would be used to unambiguously assign each carbon in the cyclohexyl rings by linking it to its corresponding, and more easily differentiated, proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the N-CH protons of the cyclohexyl rings and the carbonyl carbon, confirming the amide linkage.

EXSY (Exchange Spectroscopy): In cases where conformational isomers are interconverting, 2D-EXSY can verify this process. rsc.org

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Correlated Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | (H)C-C(H) within cyclohexyl rings | Connectivity of protons within the cyclohexyl rings |

| HSQC | ¹H signals with their directly bonded ¹³C signals | Direct C-H attachments; aids in ¹³C assignments |

| HMBC | N-CH protons with C=O carbon | Confirms the amide bond connectivity |

The magnitude of the spin-spin coupling constant (J-value), measured in Hertz (Hz), between adjacent protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.org This principle is a powerful tool for conformational analysis, particularly for the cyclohexyl rings in this compound. auremn.org.brnih.gov

The cyclohexyl rings can exist in a chair conformation, where protons can occupy either axial or equatorial positions. The coupling constants between adjacent protons vary significantly based on their orientation:

Axial-Axial (³J_ax,ax_): Typically large, in the range of 10-13 Hz.

Axial-Equatorial (³J_ax,eq_): Smaller, around 2-5 Hz.

Equatorial-Equatorial (³J_eq,eq_): Also small, around 2-5 Hz.

By carefully analyzing the multiplicity and measuring the coupling constants of the cyclohexyl proton signals, the preferred conformation of the rings and the orientation of the substituents can be determined. researchgate.netresearchgate.net The solvent can also influence the conformational equilibrium, and studying these effects can provide further thermodynamic insights. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms.

For this compound, with the molecular formula C₁₄H₂₄ClNO, HRMS would be used to confirm its elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₄H₂₄³⁵ClNO | [M]⁺ | 257.1546 |

In mass spectrometry, particularly with hard ionization techniques like Electron Ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.ukacdlabs.com The analysis of this fragmentation pattern provides a molecular fingerprint that helps to elucidate the structure. libretexts.org

For this compound, several key fragmentation pathways can be predicted based on the functional groups present (amide, alkyl halide, cyclohexane rings):

Alpha-Cleavage: This is a common fragmentation pathway for amines and amides, involving the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This could lead to the loss of a cyclohexyl radical or cleavage within the ring. The most dominant alpha-cleavage in amides often occurs adjacent to the carbonyl group.

McLafferty Rearrangement: While less likely for this specific structure due to the lack of a sufficiently long, flexible chain with a gamma-hydrogen, it is a characteristic fragmentation for some carbonyl compounds. miamioh.edu

Loss of the Chloroacetyl Group: Cleavage of the amide C-N bond can result in the formation of a dicyclohexylaminium ion.

Loss of a Cyclohexyl Group: Fragmentation can occur with the loss of a cyclohexyl radical (C₆H₁₁) or cyclohexene (C₆H₁₀).

Table 4: Predicted Key Fragments for this compound in Mass Spectrometry

| Predicted Fragment Ion | Proposed Structure / Loss | Expected m/z (for ³⁵Cl) |

|---|---|---|

| [M - Cl]⁺ | Loss of a chlorine radical | 222 |

| [M - C₆H₁₁]⁺ | Loss of a cyclohexyl radical | 174 |

| [C₁₂H₂₂N]⁺ | Dicyclohexylamine fragment | 180 |

| [CH₂ClCO]⁺ | Chloroacetyl cation | 77 |

Infrared (IR) Spectroscopy for Functional Group Identification and Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a unique "fingerprint" of the compound. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature in the IR spectrum of a tertiary amide like this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak typically appears in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the electronic and steric effects of the substituents on the nitrogen atom.

Other significant absorption bands include:

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the tertiary amide is typically observed in the 1250-1350 cm⁻¹ range.

C-H Stretching: The cyclohexyl rings give rise to characteristic C-H stretching vibrations from the CH₂ groups, which are seen just below 3000 cm⁻¹, usually around 2850-2930 cm⁻¹.

C-Cl Stretching: The presence of the chlorine atom is indicated by a C-Cl stretching band, which typically appears in the region of 600-800 cm⁻¹. This band can sometimes be weak and difficult to assign definitively.

The absence of N-H stretching bands (typically found around 3100-3500 cm⁻¹) is a key indicator of the N,N-disubstituted (tertiary) nature of the amide group in this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1630 - 1680 |

| Amide C-N | Stretch | 1250 - 1350 |

| Alkyl C-H | Stretch | 2850 - 2930 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution, from which a detailed molecular structure can be calculated. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-Cl) and angles, confirming the molecular geometry.

Conformation: The specific conformation adopted by the molecule in the solid state. This includes the planarity of the acetamide (B32628) group and the conformation of the two cyclohexyl rings, which are expected to adopt stable chair conformations. researchgate.net

Crystal Packing: How the individual molecules are arranged in the crystal lattice, including intermolecular interactions that stabilize the structure.

While specific crystallographic data for this compound is not widely published, analysis of related dicyclohexylammonium salts shows that the cyclohexane rings typically adopt chair conformations with the exocyclic C-N bonds in equatorial positions to minimize steric hindrance. researchgate.net A similar conformation would be expected for the title compound.

Table 2: Hypothetical Crystal Data Parameters for this compound

| Parameter | Description |

| Crystal System | The geometric category of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the molecular weight and unit cell volume. |

Chromatographic Methods for Purity, Isolation, and Quantification

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. nih.gov It is indispensable for monitoring reaction progress, purifying products, and performing quantitative analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used primarily for qualitative analysis. nih.govlibretexts.org It is frequently employed to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. libretexts.org

In the context of synthesizing this compound, TLC would be used to track the reaction between dicyclohexylamine and chloroacetyl chloride. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica gel (the stationary phase). nih.gov The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase).

The separation is based on the differential partitioning of the components between the stationary and mobile phases. libretexts.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ) value, while more polar compounds interact more strongly with the silica gel and have lower Rƒ values. libretexts.org The spots can be visualized under UV light or by using a chemical stain. mdpi.com

Table 3: Example TLC System for Reaction Monitoring

| Component | Stationary Phase | Mobile Phase (Eluent) | Visualization | Expected Rƒ |

| This compound | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 3:1 v/v) | UV light (254 nm), Potassium Permanganate stain | Higher than dicyclohexylamine |

| Dicyclohexylamine (Reactant) | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 3:1 v/v) | Potassium Permanganate stain | Lower than the product |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Quantitative Analysis

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful instrumental techniques used for the separation, identification, and quantification of compounds in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical reverse-phase HPLC (RP-HPLC) method, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The compound is detected as it elutes from the column, often by a UV detector. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. drawellanalytical.com The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. drawellanalytical.com

Gas Chromatography (GC): GC is effective for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC analysis. The sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). nih.gov Haloacetamides can be analyzed by GC, often using an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds. nih.gov For quantitative analysis, the peak area is proportional to the amount of the compound, and calibration curves are used for accurate measurement.

Table 4: Typical Chromatographic Conditions for Quantitative Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector |

| HPLC | Reverse-Phase C18 | Acetonitrile/Water gradient | UV-Vis |

| GC | DB-Wax (polyethylene glycol) | Helium or Nitrogen | FID or ECD |

Computational Chemistry and Theoretical Investigations of 2 Chloro N,n Dicyclohexylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and conformational preferences of 2-chloro-N,N-dicyclohexylacetamide (CDCA). These theoretical approaches provide insights into the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Bond Energetics and Transition States

While specific bond dissociation energies and transition state energies for this compound are not extensively detailed in publicly available literature, the methodologies for such calculations are well-established. DFT calculations are frequently employed to determine the energies of various conformers and the transition states that separate them. For similar chloroacetamides, theoretical calculations at the B3LYP/cc-pVDZ level of theory have been successfully used to investigate their conformational equilibria. benchchem.comresearchgate.netvdoc.pubmdpi.comresearchgate.net This level of theory is recognized for providing a reliable balance between computational cost and accuracy for molecules of this size.

Conformation Analysis through Theoretical Calculations

Theoretical conformational analysis of this compound has been a key area of investigation. nih.gov By employing DFT methods, researchers have been able to model the different possible spatial arrangements of the atoms and determine their relative energies.

Studies have shown that the gauche conformers of CDCA are energetically favored. benchchem.comresearchgate.netvdoc.pubmdpi.comnih.gov The geometries involved in the conformational equilibria have been investigated, revealing the predominance of these non-planar forms. nih.gov Furthermore, the influence of the solvent environment on the conformational preferences has been explored using the Polarizable Continuum Model (PCM). researchgate.netmdpi.comnih.gov This model simulates the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. The results from these calculations are often correlated with experimental data from infrared and NMR spectroscopy to validate the theoretical findings. mdpi.com For instance, the variation in the population of different conformers with changing solvent polarity, as predicted by PCM calculations, has been observed to be consistent with experimental spectroscopic data. mdpi.com

| Computational Method | Key Finding | Supporting Evidence |

| Density Functional Theory (B3LYP/cc-pVDZ) | The gauche conformer is the most stable in the isolated phase. | Theoretical energy calculations. benchchem.comresearchgate.netvdoc.pubmdpi.comnih.gov |

| Polarizable Continuum Model (PCM) | Solvent polarity influences the population of conformers. | Correlation with experimental IR and NMR data. researchgate.netmdpi.comnih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, providing information about its flexibility and the nature of its interactions with other molecules.

Prediction of Molecular Conformations and Flexibility

While specific molecular dynamics simulation studies for this compound are not readily found in the literature, the techniques are widely applied to similar molecules to understand their conformational landscapes and flexibility. Such simulations would involve calculating the trajectory of the atoms over time, governed by a force field that approximates the potential energy of the system.

For related compounds, molecular dynamics simulations have been combined with NMR experiments to elucidate their stereostructure and conformational behavior in solution. rsc.org These studies can reveal the preferred conformations and the transitions between them, offering a more dynamic picture than static quantum chemical calculations. Given the presence of the two bulky cyclohexyl rings, the flexibility of this compound would be a key aspect to investigate, particularly the rotation around the N-cyclohexyl bonds and the amide bond.

Elucidation of Intermolecular Interactions

The elucidation of intermolecular interactions is crucial for understanding how this compound might interact with its environment, including solvents and potential biological targets. Theoretical approaches such as the Surface Site Interaction Points (SSIP) method can be used to quantitatively describe non-covalent interactions. researchgate.net This method analyzes the molecular surface to identify points that are likely to engage in interactions like hydrogen bonding. researchgate.net

For this compound, the carbonyl oxygen of the acetamide (B32628) group is a primary site for hydrogen bond acceptance. The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction. The large dicyclohexyl groups contribute significantly to the molecule's hydrophobic character, leading to van der Waals interactions. Understanding the balance between these different types of intermolecular forces is key to predicting the molecule's behavior in various environments.

In Silico Prediction of Compound Properties and Biological Interactions

In silico methods are powerful tools for predicting the physicochemical properties and potential biological activities of a compound before it is synthesized or tested in a laboratory. For a structurally similar compound, 2-chloro-N-(2-cyclohexylethyl)acetamide, in silico tools like SwissADME have been used to predict favorable pharmacokinetic properties. benchchem.com Such analyses for this compound could provide valuable insights into its potential as a bioactive molecule.

Molecular Docking Studies with Macromolecular Targets (e.g., Enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mechanism of action of a compound.

While direct molecular docking studies on this compound are not readily found, research on structurally related chloroacetamide derivatives demonstrates their potential to interact with various enzymatic targets. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic activity through docking studies with cyclooxygenase (COX-1 and COX-2) enzymes. orientjchem.org These studies involve downloading the crystal structures of the target enzymes from the Protein Data Bank (PDB), generating the 3D structure of the ligand, and using docking software to predict the binding interactions and energy. orientjchem.org

Other research has successfully docked different chloroacetamide derivatives against a range of microbial and metabolic enzymes. These studies have identified potential inhibitory roles against bacterial proteins like DNA gyrase and Topoisomerase II, as well as fungal enzymes such as lanosterol 14-alpha demethylase. researchgate.nettandfonline.com In the context of herbicides, a field where chloroacetamides are prevalent, derivatives have been docked into the active site of Very Long Chain Fatty Acid Synthase (VLCFAs) to explain their mode of action. ekb.eg These examples collectively suggest that the this compound scaffold has the potential to be evaluated computationally against a wide array of protein targets.

| Compound Class | Enzyme/Macromolecular Target | Key Findings from Docking Studies | Reference |

|---|---|---|---|

| 2-Chloro-N,N-diphenylacetamide Derivatives | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Prediction of binding site interactions to explore potential analgesic mechanisms. | orientjchem.org |

| Novel Chloroacetamide Derivatives | Very Long Chain Fatty Acid Synthase (VLCFAs) | Compounds showed minimal binding energy and acceptable affinity, correlating with herbicidal activity. | ekb.eg |

| Substituted Chloroacetamides | Bacterial DNA Gyrase & Topoisomerase II | Supported antibacterial activity by showing potential inhibition of essential bacterial enzymes. | researchgate.neteurjchem.com |

| Multifunctional Chloroacetamide Derivatives | NADPH Oxidase, Penicillin-Binding Protein, Lanosterol 14-alpha Demethylase | Favorable binding energies indicated good affinity towards antioxidant, bacterial, and fungal protein targets. | tandfonline.com |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical calculations provide valuable information on molecular structure, vibrational frequencies (Infrared and Raman), and electronic spectra (UV-Visible). Comparing these predicted spectra with experimental data helps to confirm the molecular structure and provides a detailed assignment of the observed spectral bands.

Although specific DFT studies for this compound are not published, the methodology would involve:

Optimizing the ground state molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set.

Performing a frequency calculation on the optimized geometry to predict the IR and Raman spectra.

Comparing the calculated wavenumbers and intensities with experimentally obtained spectra to validate the structure and assign the vibrational bands.

This comparative analysis is crucial for confirming the synthesis of the target compound and understanding its structural and electronic properties. mdpi.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description of Vibration |

|---|---|---|

| Amide I | 1600-1700 | Primarily C=O stretching vibration. |

| Amide II | 1500-1600 | A mix of N-H in-plane bending and C-N stretching vibrations. |

| Amide III | 1200-1400 | A complex mix of C-N stretching and N-H bending. |

| C-Cl Stretch | 540-785 | Stretching vibration of the carbon-chlorine bond. |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. It allows researchers to map the entire potential energy surface of a reaction, identifying transition states, intermediates, and products. By calculating the activation energies, the most favorable reaction pathway can be determined.

For this compound, a key area for computational investigation would be the nucleophilic substitution reactions at the α-carbon, where the chlorine atom is a good leaving group. researchgate.net Experimental studies on other chloroacetamides show that they readily react with various nucleophiles. researchgate.netnih.gov Furthermore, hydrolysis of the amide bond under acidic or basic conditions represents another important reaction pathway. nih.gov

A computational study to elucidate these mechanisms for this compound would typically involve:

Modeling the reactants, including the chloroacetamide and the incoming nucleophile (e.g., a hydroxide ion or an amine).

Searching for the transition state structure for each potential pathway (e.g., SN2 substitution or tetrahedral intermediate formation in amide hydrolysis).

Calculating the energy barriers for each step to predict reaction rates and determine the kinetically and thermodynamically favored products.

While specific computational investigations on the reaction mechanisms of this compound have not been reported, the principles are well-established and provide a clear framework for future theoretical studies into its reactivity.

Research Applications of 2 Chloro N,n Dicyclohexylacetamide and Its Derivatives

Role as a Key Intermediate in Organic Synthesis

The primary documented application of 2-chloro-N,N-dicyclohexylacetamide is as an intermediate or building block in the synthesis of larger, more intricate molecules. Its bifunctional nature, possessing both an electrophilic carbon attached to the chlorine atom and a stable amide functionality, allows for a variety of chemical transformations.

While the general class of chloroacetamides has been investigated for herbicidal properties, and other amide compounds are utilized as insecticides, a thorough review of available scientific literature did not yield specific examples of this compound being directly used as a precursor in the synthesis of commercialized or extensively researched herbicides or insecticides. The bulky dicyclohexyl groups may sterically hinder interactions with biological targets relevant to agrochemical activity, or researchers may have focused on other structural analogs.

The most well-documented use of this compound is in the realm of pharmaceutical research, where it serves as a crucial starting material or intermediate for the synthesis of potential therapeutic agents. guidechem.com Its incorporation into larger molecules can influence properties such as lipophilicity and metabolic stability.

A significant example of its application is in the development of novel dexamethasone (B1670325) sensitizers. rsc.org Dexamethasone is a glucocorticoid used in chemotherapy, and resistance to this drug is a major clinical challenge. Researchers have identified a class of thioimidazoline-containing compounds that can reverse this resistance. In the synthesis of these sensitizers, this compound (referred to as intermediate 13-6 in the study) is a key building block. rsc.org The synthesis involves the reaction of dicyclohexylamine (B1670486) with chloroacetyl chloride in the presence of triethylamine (B128534) to yield this compound. This intermediate is then further reacted to produce the final dexamethasone sensitizing compounds. rsc.org

Table 1: Synthesis of this compound as a Pharmaceutical Intermediate

| Reactants | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Dicyclohexylamine, Chloroacetyl chloride | Triethylamine, Dichloromethane (B109758) | This compound | Intermediate in the synthesis of dexamethasone sensitizers | rsc.org |

In another study focused on the synthesis of quinoline-triazole analogues with potential antimalarial activity, this compound was synthesized and characterized. du.ac.in Although it was not incorporated into the final active compounds in this particular study, its preparation highlights its relevance and accessibility as a building block in medicinal chemistry research. du.ac.in

Synthesis of Complex Organic Molecules and Scaffolds

The reactive nature of the chloroacetyl group in this compound makes it a candidate for the construction of various heterocyclic and complex molecular architectures. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

The scientific literature reviewed did not provide specific examples of this compound being used to construct aziridine (B145994) or lactam derivatives. While the intramolecular cyclization of similar N-substituted chloroacetamides can be a route to lactams, this specific application for the dicyclohexyl derivative has not been reported.

While direct synthesis of these heterocycles using this compound is not explicitly detailed in the available literature, the general reactivity of α-halo amides provides a basis for their potential synthesis. For instance, the reaction of chloroacetamides with diamines can lead to the formation of piperazines. A case study on a related compound, 2-chloro-N-(2-cyclohexylethyl)acetamide, demonstrated that substitution with piperazine (B1678402) can yield N-cyclohexylethyl-piperazinylacetamide derivatives. This suggests that this compound could potentially undergo similar reactions.

Furthermore, a study on dexamethasone sensitizers involved the reaction of a thioimidazoline with chloroacetamide intermediates. rsc.org While this does not form an imidazolidine (B613845) ring from the chloroacetamide itself, it demonstrates the compatibility of the chloroacetamide moiety in reactions involving imidazole-like structures.

However, specific examples of the elaboration of this compound to piperazines, oxazolidines, imidazolidines, or tetrahydropyrimidines are not currently present in the reviewed scientific literature.

A review of the current scientific literature did not yield any specific research detailing the use of this compound in the development of macrocyclic ligands or dendrimers. The synthesis of these large, complex structures typically requires highly specific and often multi-step reaction sequences, and it appears that this compound has not been a reported building block for these applications to date.

Integration into 8-Hydroxyquinoline (B1678124) Derivatives

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties. rroij.com The synthesis of novel 8-HQ derivatives often involves the incorporation of various side chains and functional groups to modulate their biological activity. Chloroacetamide derivatives, such as this compound, are valuable reagents in these synthetic pathways due to the reactivity of the chlorine atom, which allows for facile substitution by nucleophiles.

A representative synthetic strategy involves a multi-step process to build complex molecules. For instance, 8-hydroxyquinoline can be first modified to introduce a linker, which is then reacted with a chloroacetamide derivative. nih.gov One published synthesis, illustrating a similar principle, involved reacting 8-hydroxyquinoline with ethyl 2-chloroacetate. nih.gov The resulting ester was then converted into a 3-mercapto-1,2,4-triazole derivative. nih.gov This intermediate, containing a nucleophilic sulfur atom, was subsequently reacted with a 2-chloro-N-(substituted)acetamide to yield the final, complex 8-hydroxyquinoline derivative. nih.gov This modular approach allows for the generation of a diverse library of compounds by varying the substituents on the chloroacetamide moiety, such as the dicyclohexyl groups found in the title compound, to explore structure-activity relationships.

Investigation as a Lead Compound in Emerging Chemical Biology Research

The chloroacetamide functional group is a key feature in many biologically active molecules. Its derivatives are being extensively investigated for various therapeutic applications, positioning them as important lead compounds in chemical biology.

Exploration in Antimicrobial Activity (Antibacterial, Antifungal) of Chloroacetamide Derivatives

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Chloroacetamide derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. researchgate.netresearchgate.net The presence of the chlorine atom on the alpha-carbon is often crucial for their biological activity. nih.gov

Antibacterial Activity: Research has demonstrated that various N-substituted chloroacetamides exhibit activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a series of chloroacetamide derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing activity comparable to standard drugs. researchgate.net These findings suggest that acetamide-based structures could serve as lead compounds for developing new agents to combat drug-resistant microorganisms. researchgate.net Molecular docking studies have further supported this by showing that these derivatives may target essential bacterial proteins like DNA gyrase and Topoisomerase II, which are involved in bacterial replication. researchgate.net

Antifungal Activity: Chloroacetamide derivatives have also shown potent antifungal effects. Studies on 2-chloro-N-phenylacetamide revealed significant activity against Aspergillus flavus strains, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL. scielo.brnih.gov The proposed mechanism for this activity includes binding to ergosterol (B1671047) in the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.brnih.gov Other studies have shown that chloroacetamide derivatives are effective against various Candida species, including fluconazole-resistant strains of C. albicans and C. parapsilosis, with MIC values between 128 and 256 µg/mL. scielo.brnih.gov These compounds have also been shown to inhibit the formation of fungal biofilms, a key factor in persistent infections. scielo.brnih.gov Further research highlighted the effectiveness of certain chloroacetamides against dermatophytes, with MICs as low as 3.12–50 µg/mL. researchgate.netnih.gov

| Derivative Class | Target Organism(s) | Key Findings | Citations |

|---|---|---|---|

| N-Aryl Chloroacetamides | S. aureus, E. coli | Activity comparable to standard drugs; potential DNA gyrase inhibitors. | researchgate.net |

| 2-Chloro-N-phenylacetamide | Aspergillus flavus | MIC range of 16-256 µg/mL; fungicidal at higher concentrations. | scielo.brnih.gov |

| 2-Chloro-N-phenylacetamide | Candida albicans, C. parapsilosis (fluconazole-resistant) | MIC range of 128-256 µg/mL; inhibits biofilm formation. | scielo.brnih.gov |

| Various Chloroacetamides | Dermatophytes | MIC range of 3.12-50 µg/mL; effective against fungi causing skin infections. | researchgate.netnih.gov |

| N-(4-bromophenyl)-2-chloroacetamide | Fusarium spp. | Effective against resistant strains with MICs of 12.5–50 μg/mL. | nih.gov |

Enzyme Inhibition Studies (e.g., Microsomal Epoxide Hydrolase with Related Amides)

Microsomal epoxide hydrolase (mEH) is a critical enzyme in the metabolism of xenobiotics, including polyaromatic toxicants. sigmaaldrich.com It catalyzes the hydrolysis of epoxides, which can be highly reactive and toxic, into less harmful diols. sigmaaldrich.com The inhibition of mEH is a subject of study to understand its physiological roles and as a potential therapeutic strategy. nih.gov

Research into the inhibition of mEH has shown that amides and related compounds can be potent inhibitors. sigmaaldrich.com Studies on recombinant rat and human mEH revealed that primary ureas, amides, and amines can effectively inhibit the enzyme. sigmaaldrich.com One of the most potent inhibitors identified is elaidamide, which has an inhibition constant (Ki) of 70 nM for rat mEH. sigmaaldrich.com The structural requirements for potent mEH inhibition by amide analogues have been investigated, revealing that inhibitory potency is often correlated with lipophilicity. nih.gov For instance, potent inhibition by valproylamide analogues requires an unsubstituted amide moiety and a minimum of eight carbon atoms in the molecule. nih.gov The dicyclohexyl groups in this compound contribute significantly to its lipophilicity, suggesting it could be a candidate for such inhibition studies, although specific data on this compound was not found in the reviewed literature.

| Inhibitor Class/Compound | Enzyme | Potency/Key Findings | Citations |

|---|---|---|---|

| Amides, Ureas, Amines | Rat and Human mEH | Primary amides were found to be effective inhibitors. | sigmaaldrich.com |

| Elaidamide | Rat mEH | Potent inhibitor with a Ki of 70 nM. | sigmaaldrich.com |

| Valproic Acid Amide Analogues | Human mEH | Potency correlates with lipophilicity; requires unsubstituted amide and ≥8 carbons. | nih.gov |

| Chalcone Oxides | Microsomal trans-stilbene (B89595) oxide hydrolase | Potent and selective inhibitors with micromolar or nanomolar affinity. | nih.gov |

Application as Reagents in Specific Chemical Transformations

The reactivity of the C-Cl bond in chloroacetamides makes them useful precursors in various chemical syntheses.

Utility in C-H Insertion Reactions

While direct application of this compound as a reagent in classical C-H insertion reactions is not extensively documented, the broader class of chloroacetyl-containing molecules serves as a foundation for reagents in related transformations. For example, chloroacetyl chloride is a starting material for the synthesis of 2-diazo-2-sulfamoylacetamides. nih.govresearchgate.net These diazo compounds are precursors to carbenes, which can then undergo intramolecular C-H insertion reactions to form various nitrogen-containing heterocycles, such as indolin-2-ones. nih.govresearchgate.net This demonstrates how the chloroacetamide framework can be elaborated into a reactive species capable of C-H functionalization. The initial chloroacetylation step, for which this compound is a product, is the gateway to forming these more complex reagents. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives in 2 Chloro N,n Dicyclohexylacetamide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 2-chloro-N,N-dicyclohexylacetamide involves the reaction of N,N-dicyclohexylamine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) and using solvents such as benzene (B151609) or acetonitrile (B52724). researchgate.netchemicalbook.com While effective, this method presents several challenges from a green chemistry perspective, including the use of hazardous solvents and reagents.

Future research is trending towards the development of more sustainable synthetic routes. Key areas of focus include:

Solvent Substitution: Replacing hazardous solvents like benzene with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which have better environmental, health, and safety profiles.

Catalytic Approaches: Investigating catalytic methods that can reduce the need for stoichiometric amounts of reagents. For instance, developing catalytic systems for the direct amidation of chloroacetic acid derivatives would improve atom economy by avoiding the pre-formation of the highly reactive and corrosive chloroacetyl chloride.

Improved Work-up Procedures: Designing processes that minimize waste generation during product isolation and purification. This could involve using solvent-recovery systems or developing syntheses in which the product precipitates directly from the reaction mixture in high purity, reducing the need for extensive chromatographic purification.

A study on a related compound, 2-chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone, highlights a sustainable approach where the solvent (dichloromethane) is recovered and reused, demonstrating a practical application of green principles in a complex synthesis. researchgate.net

Advanced Mechanistic Investigations Utilizing State-of-the-Art Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. Modern analytical and computational techniques are being increasingly applied to study the intricate details of reactions involving chloroacetamides.